molecular formula C10H15ClN2O B1374536 2-(2-Amino-4-chloroethylanilino)-1-ethanol CAS No. 1179262-18-0

2-(2-Amino-4-chloroethylanilino)-1-ethanol

Cat. No. B1374536
CAS RN: 1179262-18-0
M. Wt: 214.69 g/mol
InChI Key: LNTNTWKRTLYMDT-UHFFFAOYSA-N
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Description

2-(2-Amino-4-chloroethylanilino)-1-ethanol (ACEA) is an organic compound with the chemical formula C9H13ClN2O. It is an alkylamine derivative of ethanol, and is a colorless, odorless solid at room temperature. ACEA has a variety of uses in scientific research, including as a reagent in organic synthesis, as a biological marker, and as a drug target.

Scientific Research Applications

Enantioselective Synthesis

The compound 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, which is structurally related to 2-(2-Amino-4-chloroethylanilino)-1-ethanol, has been used in enantioselective synthesis. Ethanol enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation have been applied to this compound, indicating its utility in the synthesis of new adrenergic agents (Conde et al., 1998).

Receptor Response Differentiation

Research on structural modifications of similar compounds, like 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, demonstrates changes in sympathomimetic activity. These modifications can differentiate β-receptor populations into β-1 and β-2 types, which are found in various organs and tissues (Lands et al., 1967).

Stereochemistry in Biochemical Reactions

The stereochemistry of 2-aminoethanol rearrangements by ethanolamine ammonia-lyase has been studied. This involves using isotopically labeled 2-aminoethanols to understand the rearrangement process, which is crucial for understanding the mechanism of biochemical reactions involving similar compounds (Gani et al., 1983).

Novel Cyclophosphamide Derivatives

Amino alcohols derived from L-phenylalanine have been used to create novel cyclophosphamide derivatives. These derivatives have potential applications in cancer treatment, demonstrating the importance of such compounds in drug development (Yamashita et al., 1997).

Polymer Synthesis

Commercial amino alcohols like 2-(methyl amino)ethanol have been used as initiators for the ring-opening polymerization of 2-methyl-N-tosyl aziridine. This showcases their role in synthesizing complex polymers with potential industrial applications (Bakkali-Hassani et al., 2018).

Amino Acid Catabolism

Research has been conducted on the catabolism of amino acids to alcohols in Saccharomyces cerevisiae, providing insights into the metabolic pathways and the role of similar compounds in biological systems (Dickinson et al., 2003).

properties

IUPAC Name

2-(2-amino-4-chloro-N-ethylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-2-13(5-6-14)10-4-3-8(11)7-9(10)12/h3-4,7,14H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTNTWKRTLYMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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